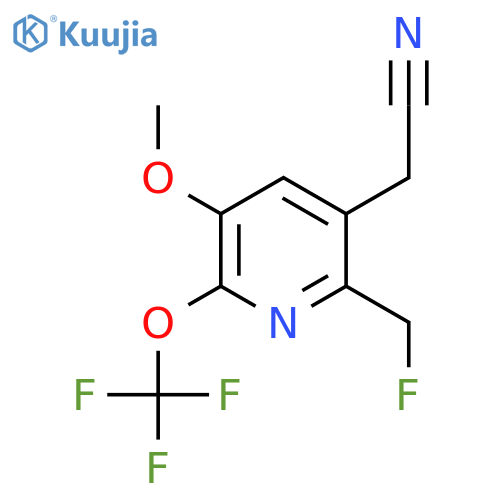Cas no 1805096-14-3 (2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile)
2-(フルオロメチル)-5-メトキシ-6-(トリフルオロメトキシ)ピリジン-3-アセトニトリルは、高度にフッ素化されたピリジン誘導体であり、医薬品中間体や農薬合成における有用なビルディングブロックとしての応用が期待される。分子内にフルオロメチル基、トリフルオロメトキシ基、メトキシ基、およびシアノエチル基を有するため、優れた脂溶性と代謝安定性を示す。特に、フッ素原子の導入により生体膜透過性が向上し、薬理活性の最適化に寄与する可能性がある。この化合物の特徴的な構造は、新規農薬や医薬品の開発における分子設計において、重要な構造要素として活用できる。

1805096-14-3 structure
商品名:2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1805096-14-3
MF:C10H8F4N2O2
メガワット:264.176336288452
CID:4813133
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile
-
- インチ: 1S/C10H8F4N2O2/c1-17-8-4-6(2-3-15)7(5-11)16-9(8)18-10(12,13)14/h4H,2,5H2,1H3
- InChIKey: SFERPLKFSANEQZ-UHFFFAOYSA-N
- ほほえんだ: FCC1C(CC#N)=CC(=C(N=1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 315
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 55.1
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083991-1g |
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile |
1805096-14-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
1805096-14-3 (2-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
